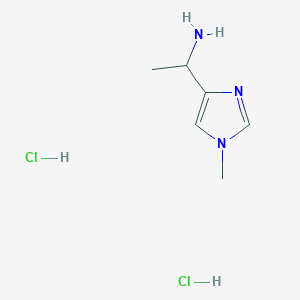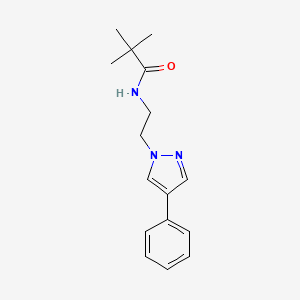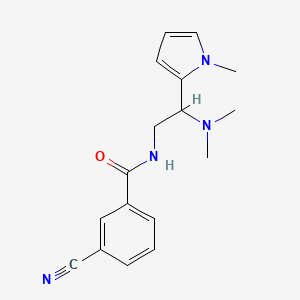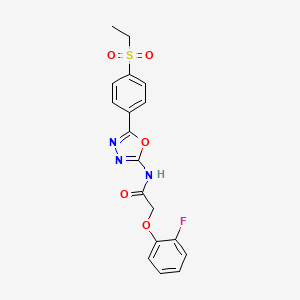
1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride, also known as MIE, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. MIE is a derivative of histamine, a neurotransmitter that is involved in various physiological processes in the body.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Research has focused on the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and amines/diamines, which includes compounds like 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. These studies reveal the potential for these compounds in complexation and stability studies, particularly with metals like Cu(II) (Pařík & Chlupatý, 2014).
Anticancer Applications
This compound has been explored in the synthesis of benzimidazole–thiazole derivatives, which have shown promising anticancer activity against cell lines like HepG2 and PC12. This suggests a potential use in developing novel anticancer agents (Nofal et al., 2014).
Development of Histamine H2 Receptor Agonists
The compound has been used in the efficient synthesis of impromidine-type histamine H2 receptor agonists. This research highlights its role as an essential intermediate in the development of these agonists (Sellier et al., 1992).
Supramolecular Chemistry
In supramolecular chemistry, it has contributed to the formation of structures like polyimidazole tripod coils, showcasing its potential in building complex molecular assemblies (Cheruzel et al., 2005).
Antifungal Agent Development
The compound has been used in synthesizing various derivatives with potent antifungal activities. This underscores its relevance in developing new antifungal medications (Artico et al., 1993).
Other Applications
Its derivatives have been investigated in diverse areas including antimicrobial activity, synthesis of nitrogen-rich compounds for potential use in gas generators, and synthesis of imidazole derivatives with antibacterial properties (Bhat et al., 2019), (Srinivas et al., 2014), (Reddy & Reddy, 2010).
Wirkmechanismus
Target of Action
The primary target of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is histamine receptors . Histamine receptors play a crucial role in the immune response and act as a mediator of itching, inflammation, and vasodilation .
Mode of Action
This compound interacts with histamine receptors by mimicking the action of histamine, a neurotransmitter in the body . It binds to these receptors and triggers a series of reactions that lead to the physiological responses typically associated with histamine, such as dilation of blood vessels and contraction of smooth muscle .
Biochemical Pathways
The compound is involved in the histidine metabolism pathway . It is a metabolite of histamine, produced by the action of the enzyme histamine 1-methyltransferase . The downstream effects of this pathway include the regulation of gastric acid secretion, immune response, and neurotransmission .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with histamine receptors. By activating these receptors, it can induce a range of responses, including increased gastric acid secretion, modulation of immune responses, and regulation of neurotransmission .
Eigenschaften
IUPAC Name |
1-(1-methylimidazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-9(2)4-8-6;;/h3-5H,7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJOSGLKFGRGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(C=N1)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2470872.png)
![2-Chloro-N-[(2-cyclopropyloxolan-2-yl)methyl]acetamide](/img/structure/B2470873.png)

![N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide](/img/structure/B2470878.png)

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2470881.png)


![N-(4-ethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2470885.png)

![2-[1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2470889.png)


![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2470895.png)